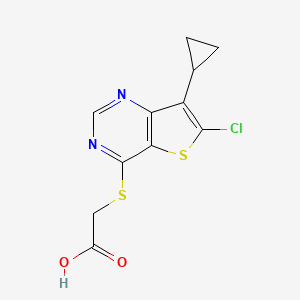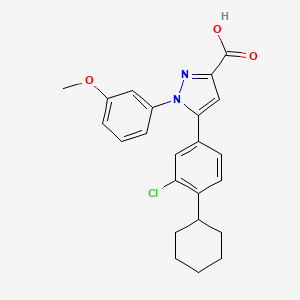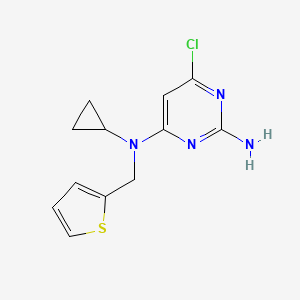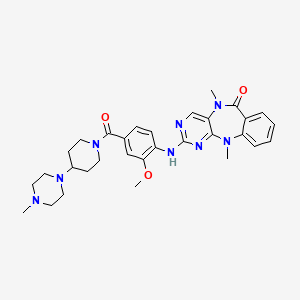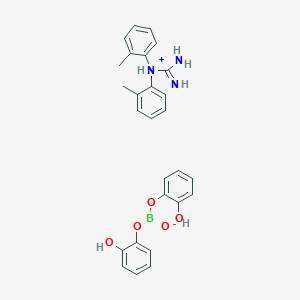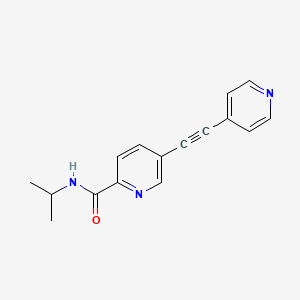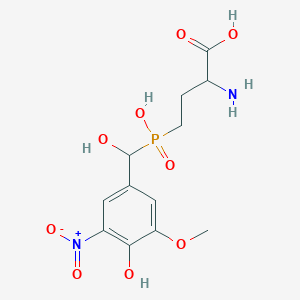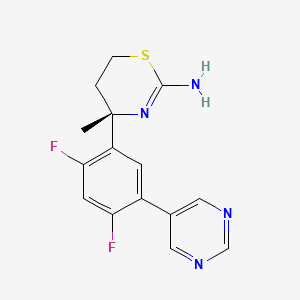
LY2811376
Übersicht
Beschreibung
LY-2811376 ist ein kleines Molekül, das als nicht-peptidischer Inhibitor der Beta-Sekretase 1 (BACE1) wirkt. Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung der Alzheimer-Krankheit. LY-2811376 ist bekannt für seine Fähigkeit, die Sekretion von Amyloid-beta (Aβ)-Peptiden zu verringern, die an der Pathogenese der Alzheimer-Krankheit beteiligt sind .
Wirkmechanismus
Target of Action
LY2811376, also known as (S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, primarily targets the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) . BACE1 is a key enzyme that initiates the generation of amyloid-β peptide (Aβ), which is critical for Alzheimer’s disease (AD) pathogenesis .
Mode of Action
This compound acts as a potent inhibitor of BACE1 . It binds to the active site of BACE1 and forms an optimal H-bonds network with the catalytic aspartates . This interaction inhibits the cleavage of the amyloid precursor protein (APP) by BACE1, thereby reducing the production of Aβ .
Biochemical Pathways
The inhibition of BACE1 by this compound affects the amyloidogenic pathway of APP processing . Normally, APP is cleaved by BACE1 and γ-secretase in a sequential manner to generate Aβ. By inhibiting BACE1, this compound prevents the initial cleavage of APP, leading to a decrease in Aβ production . This results in a reduction of Aβ plaques, which are a characteristic feature of AD .
Pharmacokinetics
It is rapidly cleared in mice, resulting in overall low sustained exposure profiles at orally administered pharmacological doses . The compound has been tested in humans at doses that were safe and well tolerated, with prominent and long-lasting Aβ reductions in cerebrospinal fluid (CSF) measured after oral dosing of 30 or 90 mg of this compound .
Result of Action
The primary result of this compound’s action is a robust reduction of Aβ in the central nervous system . This is achieved through the inhibition of BACE1, leading to decreased production of Aβ from APP . The reduction of Aβ levels could potentially slow down the progression of AD, as Aβ plaques are believed to play a key role in the neurodegenerative process of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors For instance, the compound’s efficacy and stability could potentially be affected by factors such as pH and temperature.
Biochemische Analyse
Biochemical Properties
LY2811376 interacts with the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme involved in the production of β-amyloid (Aβ) peptide . This interaction results in the inhibition of BACE1, leading to a decrease in Aβ secretion . The compound has an IC50 value of 239 nM-249 nM .
Cellular Effects
In cellular studies, this compound has shown to induce dose-dependent changes in cerebrospinal fluid (CSF) Aβ1-34, Aβ5-40, and Aβ5-X . Aβ5-40 and Aβ5-X increased dose-dependently, while Aβ1-34 dose-dependently decreased . This indicates that this compound can influence cell function by altering the levels of these peptides.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of BACE1, which cleaves the amyloid precursor protein (APP) in the first step of Aβ peptide production . By inhibiting BACE1, this compound decreases the production of Aβ, a peptide implicated in the pathogenesis of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to cause dose-dependent changes in Aβ peptides over time . These changes were observed in both in vitro and in vivo studies, indicating the compound’s stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated dose-dependent reductions in Aβ as well as sAPPβ and C99, the proximal cleavage products of APP proteolysis by BACE1 . These reductions were significant and observed at doses of 10, 30, and 100 mg/kg .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with BACE1, an enzyme that plays a crucial role in the production of Aβ peptide . By inhibiting BACE1, this compound can affect the metabolic flux of Aβ production .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a BACE1 inhibitor, it is likely to be found in locations where BACE1 and APP interact, such as the endoplasmic reticulum and Golgi apparatus, where APP processing occurs .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von LY-2811376 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die eine Phenylpyrimidin-Einheit umfasst. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Phenylpyrimidin-Kerns: Der Phenylpyrimidin-Kern wird durch eine Reihe von Kondensationsreaktionen synthetisiert, die geeignete Ausgangsmaterialien wie substituierte Benzol- und Pyrimidinderivate verwenden.
Funktionsgruppenmodifikationen: Die Kernstruktur unterliegt verschiedenen Funktionsgruppenmodifikationen, um die gewünschten Substituenten, wie z. B. Fluoratome und Aminogruppen, einzuführen.
Cyclisierung und abschließende Modifikationen: Die letzten Schritte beinhalten Cyclisierungsreaktionen zur Bildung des Thiazin-2-amin-Rings und weitere Modifikationen, um die endgültige Struktur von LY-2811376 zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von LY-2811376 folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzsynthesetechniken, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
LY-2811376 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Thiazin-2-amin-Ring.
Reduktion: Reduktionsreaktionen können an den Stickstoffzentren auftreten und zur Bildung reduzierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogenierungsmittel (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole) werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von LY-2811376, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Wissenschaftliche Forschungsanwendungen
LY-2811376 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Hemmung der Beta-Sekretase 1 und ihre Auswirkungen auf die Amyloid-beta-Peptidproduktion zu untersuchen.
Biologie: Wird in zellulären und molekularbiologischen Studien eingesetzt, um die Rolle der Beta-Sekretase 1 in der neuronalen Signalübertragung und der Verarbeitung des Amyloidvorläuferproteins zu untersuchen.
Medizin: Wird als potenzieller Therapeutikum für die Behandlung der Alzheimer-Krankheit untersucht, da es die Amyloid-beta-Peptidspiegel senken kann.
Wirkmechanismus
LY-2811376 übt seine Wirkung aus, indem es die Aktivität der Beta-Sekretase 1 (BACE1) hemmt, ein Enzym, das für die Spaltung des Amyloidvorläuferproteins (APP) verantwortlich ist, um Amyloid-beta-Peptide zu produzieren. Durch die Hemmung von BACE1 reduziert LY-2811376 die Produktion von Amyloid-beta-Peptiden und verringert so deren Ansammlung im Gehirn. Dieser Mechanismus ist besonders relevant im Zusammenhang mit der Alzheimer-Krankheit, bei der die Ansammlung von Amyloid-beta-Peptiden ein Kennzeichen der Krankheit ist .
Wissenschaftliche Forschungsanwendungen
LY-2811376 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of beta-secretase 1 and its effects on amyloid-beta peptide production.
Biology: Employed in cellular and molecular biology studies to investigate the role of beta-secretase 1 in neuronal signaling and amyloid precursor protein processing.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease due to its ability to reduce amyloid-beta peptide levels.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
LY-2886721: Ein weiterer BACE1-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
MK-8931: Ein potenter BACE1-Inhibitor mit einem anderen Wirkmechanismus.
AZD3293: Ein BACE1-Inhibitor mit vergleichbarer Wirksamkeit bei der Reduktion der Amyloid-beta-Peptidspiegel.
Einzigartigkeit von LY-2811376
LY-2811376 ist einzigartig aufgrund seiner nicht-peptidischen Natur, seiner oralen Bioverfügbarkeit und seiner hohen Selektivität für Beta-Sekretase 1 gegenüber anderen Aspartatproteasen. Diese Selektivität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein Potenzial als Therapeutikum für die Alzheimer-Krankheit .
Eigenschaften
IUPAC Name |
(4S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4S/c1-15(2-3-22-14(18)21-15)11-4-10(12(16)5-13(11)17)9-6-19-8-20-7-9/h4-8H,2-3H2,1H3,(H2,18,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQMRGWYPNIERM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658051 | |
| Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194044-20-6 | |
| Record name | LY-2811376 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194044206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2811376 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2811376 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR18YJ97SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
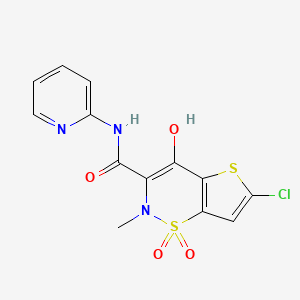
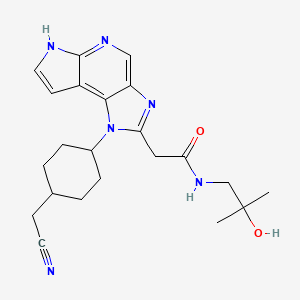
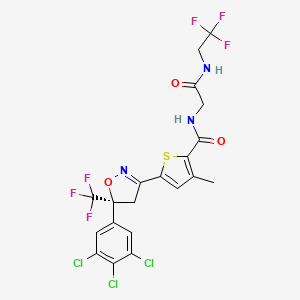
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol](/img/structure/B608640.png)
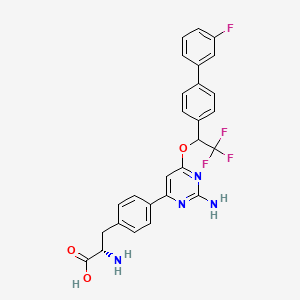
![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B608645.png)
